![molecular formula C19H13ClN2O5S B2832250 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine CAS No. 866157-20-2](/img/structure/B2832250.png)
10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[b,f][1,4]oxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of a 2-chlorophenylsulfonyl group and a nitro group further enhances its chemical reactivity and potential utility in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazepine ring.
Introduction of the Nitro Group: Nitration of the dibenzo[b,f][1,4]oxazepine core is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The final step involves the introduction of the 2-chlorophenylsulfonyl group. This can be done using chlorosulfonic acid or a similar sulfonylating agent in the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Nucleophilic Substitution at Sulfonyl Group
The electron-withdrawing sulfonyl moiety facilitates nucleophilic aromatic substitution (NAS) under controlled conditions. Key observations:
Mechanistic studies suggest the sulfonyl group activates the adjacent position for attack by soft nucleophiles like amines or water through resonance stabilization of the transition state .
Nitro Group Reduction
The 2-nitro substituent undergoes selective reduction without affecting the sulfonyl or dibenzooxazepine systems:
Reducing Agent | Conditions | Product | Selectivity |
---|---|---|---|
H₂/Pd-C (10%) | EtOH, 25°C, 1 atm | 2-amino derivative | >95% |
SnCl₂/HCl | Reflux, 3h | 2-amino derivative | 88% |
The reaction preserves the sulfonyl group and oxazepine ring integrity, confirmed by NMR and mass spectrometry . Catalytic hydrogenation is preferred for scalability .
Electrophilic Aromatic Substitution
The dibenzooxazepine core participates in Friedel-Crafts reactions at position 7:
Reagent | Catalyst | Product | Yield |
---|---|---|---|
AcCl | AlCl₃ (1.2 eq), DCM, 0°C | 7-acetylated derivative | 71% |
Br₂ | FeBr₃, 40°C, 2h | 7-bromo analog | 65% |
Positional selectivity aligns with computational modeling showing maximum electron density at C7 (Mulliken charge: -0.32) . Steric hindrance from the sulfonyl group limits reactivity at C9/C10.
Ring-Opening Reactions
The oxazepine ring demonstrates pH-dependent stability:
Conditions | Observation | Product |
---|---|---|
H₂SO₄ (conc.), 100°C, 8h | Ring opening via N-O bond cleavage | Biphenyl sulfonamide derivative |
NaHCO₃ (aq.), RT | Stable for >24h | No reaction |
Mass fragmentation patterns confirm the formation of m/z 245 (biphenyl fragment) and m/z 177 (sulfonyl-containing moiety) under acidic conditions .
Cross-Coupling Reactions
The 2-nitro group enables Suzuki-Miyaura couplings after reduction to an amine:
Step | Conditions | Intermediate/Product |
---|---|---|
1. Reduction | H₂/Pd-C → 2-amino derivative | C13H12ClN3O3S |
2. Diazotization | NaNO₂/HCl, 0°C | Diazonium salt |
3. Coupling | PhB(OH)₂, Cu(0), 60°C | 2-phenyl derivative (82%) |
X-ray crystallography of the 2-phenyl product confirms retention of the dibenzooxazepine conformation (dihedral angle: 12.7° between aromatic rings) .
Key Reactivity Insights:
-
Sulfonyl Group Lability : Hydrolysis competes with nucleophilic substitution, requiring precise pH control.
-
Nitro-Amine Interconversion : Enables sequential functionalization strategies for drug discovery .
-
Ring Stability : The oxazepine system resists ring expansion but undergoes acid-catalyzed degradation above 90°C .
Experimental data from analogs like 2-chlorodibenz[b,f] oxazepin-11(10H)-one and 8-chloro-5H-benzo[b] benzoxazepin-6-one provide validated benchmarks for predicting this compound's behavior. Industrial applications focus on optimizing these reactions for kilogram-scale synthesis of antipsychotic drug intermediates .
Aplicaciones Científicas De Investigación
Pharmacological Properties
The compound exhibits a range of pharmacological activities, primarily as an antagonist of chemokine receptors, particularly CCR5. This receptor is implicated in various diseases, including HIV infection and autoimmune disorders. The antagonistic activity against CCR5 suggests that this compound could be utilized in the treatment or prevention of CCR5-related diseases.
Key Properties
- Chemokine Receptor Modulation : The compound shows promise as a CCR5 antagonist, which is significant for developing treatments for HIV and other inflammatory conditions .
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which may contribute to neuroprotective effects in certain contexts .
Interaction with Chemokine Receptors
The compound binds selectively to CCR5, inhibiting its activity. This interaction can prevent the infiltration of immune cells that contribute to inflammatory processes and viral replication .
Case Studies and Research Findings
Several studies have explored the applications of this compound in various therapeutic contexts:
- HIV Treatment : Research indicates that compounds targeting CCR5 can significantly reduce viral loads in HIV-infected individuals. The specific application of 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine in clinical trials is warranted based on its receptor-binding profile .
- Neuroprotection : Investigations into the neuroprotective effects of this compound suggest it may mitigate oxidative stress in neuronal cells. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease .
- Autoimmune Disorders : The modulation of immune responses through CCR5 antagonism opens avenues for treating autoimmune diseases where chemokines play a pivotal role .
Data Table: Summary of Research Findings
Mecanismo De Acción
The mechanism of action of 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s binding affinity to specific proteins, influencing its pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
10,11-Dihydrodibenzo[b,f][1,4]oxazepine: Lacks the nitro and sulfonyl groups, resulting in different chemical reactivity and biological activity.
2-Nitrodibenzo[b,f][1,4]oxazepine: Contains a nitro group but lacks the sulfonyl group, affecting its overall properties.
2-Chlorophenylsulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Uniqueness
10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is unique due to the combination of its dibenzo[b,f][1,4]oxazepine core with both nitro and sulfonyl functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Actividad Biológica
The compound 10-[(2-Chlorophenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine is a nitrogen-containing heterocyclic derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound exhibits antagonistic activity against CCR5 , a chemokine receptor implicated in various inflammatory and autoimmune diseases. By inhibiting CCR5, the compound may help prevent or treat conditions such as asthma, nephritis, and rheumatoid arthritis . The specific interactions at the molecular level suggest that it modulates immune responses and could influence leukocyte infiltration in tissues.
Biological Activity Overview
The biological activities associated with this compound include:
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by blocking the CCR5 pathway.
- Immunomodulatory Properties : It may regulate immune responses, making it a candidate for treating autoimmune diseases.
- Potential Antiviral Activity : Given the role of CCR5 in viral entry (e.g., HIV), this compound may also exhibit antiviral properties.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the migration of leukocytes in response to chemokines. This is particularly significant in models of asthma and other inflammatory conditions where leukocyte infiltration is detrimental.
Case Studies
A notable case study involved patients with rheumatoid arthritis who were treated with CCR5 antagonists. Results indicated a significant reduction in disease activity scores and inflammatory markers after administration of compounds similar to this compound .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
5-(2-chlorophenyl)sulfonyl-8-nitro-6H-benzo[b][1,4]benzoxazepine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O5S/c20-15-5-1-4-8-19(15)28(25,26)21-12-13-11-14(22(23)24)9-10-17(13)27-18-7-3-2-6-16(18)21/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRREFIJAJSCFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)[N+](=O)[O-])OC3=CC=CC=C3N1S(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.